
1-Bromo-2-(4-fluorobenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Bromo-2-(4-fluorobenzyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide . It’s also used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: FC6H4CH2Br . It has a molecular weight of 189.02 .
Chemical Reactions Analysis
“this compound” is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid . It has a boiling point of 150°C and a melting point of -16°C . The density is 1.593 g/mL at 25°C , and the refractive index is 1.527 (lit.) .
Mécanisme D'action
Target of Action
1-Bromo-2-(4-fluorobenzyl)benzene is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is a mixed aryl halide (aryl fluoride and aryl bromide) with the formula C13H10BrF . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .
Mode of Action
The compound is a standard substrate for cross-coupling reactions . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds . The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that the compound is used in the synthesis of 4-fluorophenyl containing compounds , which may have various biological activities depending on their structure.
Safety and Hazards
Orientations Futures
As a precursor to some pharmaceuticals and an agrochemical intermediate, “1-Bromo-2-(4-fluorobenzyl)benzene” has potential applications in drug synthesis and agriculture . Its use in the Suzuki-Miyaura coupling reaction for forming carbon-carbon bonds also suggests potential applications in organic synthesis .
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, such as 1-Bromo-2-(4-fluorobenzyl)benzene, can undergo reactions via SN1 or SN2 pathways . These reactions involve the interaction of the compound with various enzymes and proteins, leading to changes in the biochemical environment .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
1-bromo-2-[(4-fluorophenyl)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJRCJUVHMDODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

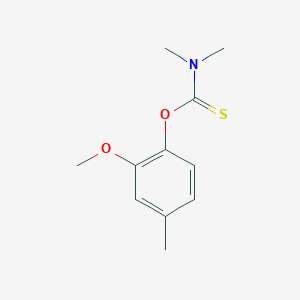
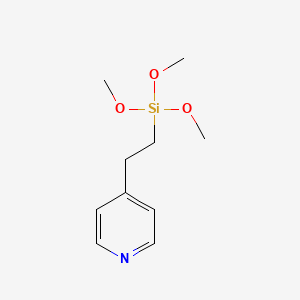
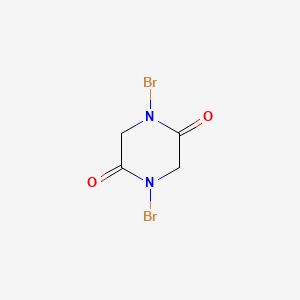
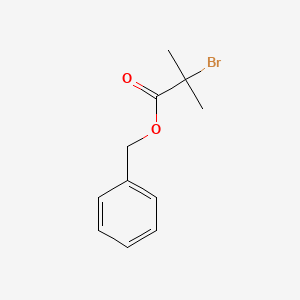

![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6307677.png)



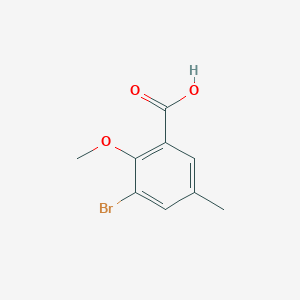



![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)